4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol
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Overview
Description
4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core substituted with a 2,6-dimethylphenyl group and a phenol group
Preparation Methods
The synthesis of 4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields . Another approach involves the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in pyridine .
Chemical Reactions Analysis
4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol and imidazo[2,1-b][1,3]thiazole moieties.
Scientific Research Applications
4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of specific signaling pathways .
Comparison with Similar Compounds
4-{5-[(2,6-Dimethylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazo[2,1-b][1,3]thiazoles: These derivatives also possess antimicrobial and anticancer properties but may differ in their specific activity profiles.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Properties
Molecular Formula |
C19H17N3OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[5-(2,6-dimethylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C19H17N3OS/c1-12-4-3-5-13(2)16(12)20-18-17(14-6-8-15(23)9-7-14)21-19-22(18)10-11-24-19/h3-11,20,23H,1-2H3 |
InChI Key |
BOTKZOALQIUDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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